molecular formula C7H13NO B15319158 (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol

(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol

Cat. No.: B15319158
M. Wt: 127.18 g/mol
InChI Key: JDDCKTAOAQPSNK-DSYKOEDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,6S,7R)-3-Azabicyclo[420]octan-7-ol is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azetidines, which are known for their strain-driven reactivity . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but typically involve similar cyclization reactions as those used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,6S,7R)-3-Azabicyclo[420]octan-7-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.

Medicine

Medicinally, (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol has potential applications in the development of pharmaceuticals. Its unique structure may allow for the creation of drugs with specific target interactions, leading to more effective treatments with fewer side effects.

Industry

In the industrial sector, this compound can be used in the production of materials with specific properties. Its reactivity and stability make it a valuable component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol involves its interaction with specific molecular targets. These interactions can affect various pathways within biological systems, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol apart from similar compounds is its specific bicyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in applications where these properties are desired.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(1S,6S,7R)-3-azabicyclo[4.2.0]octan-7-ol

InChI

InChI=1S/C7H13NO/c9-7-3-5-4-8-2-1-6(5)7/h5-9H,1-4H2/t5-,6+,7-/m1/s1

InChI Key

JDDCKTAOAQPSNK-DSYKOEDSSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@H]1[C@@H](C2)O

Canonical SMILES

C1CNCC2C1C(C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.